![molecular formula C17H21NO2 B2626747 (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035000-37-2](/img/structure/B2626747.png)
(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.
Scientific Research Applications
Pyrrolidine Scaffold in Drug Discovery
Pyrrolidine in Medicinal Chemistry
Pyrrolidine, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry for creating compounds to treat human diseases. Its saturated scaffold allows efficient exploration of pharmacophore space due to sp3-hybridization, contributes to molecular stereochemistry, and enhances three-dimensional coverage, a feature beneficial for drug design due to the phenomenon called "pseudorotation" (Li Petri et al., 2021). This versatility supports the creation of bioactive molecules with target selectivity, encompassing pyrrolizines, pyrrolidine-2-one, and prolinol derivatives. The review by Li Petri et al. delves into the synthetic strategies used, emphasizing the impact of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds.
Stereochemistry and Biological Activity
The stereochemistry of pyrrolidine-based compounds, such as phenylpiracetam and its methyl derivative, is critical for their pharmacological profile. The differentiation between stereoisomers and the spatial orientation of substituents can significantly influence the biological activity of drug candidates due to varying binding modes to enantioselective proteins. Research into enantiomerically pure derivatives of phenylpiracetam demonstrates the direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers (Veinberg et al., 2015).
Applications in Addressing Human Diseases
The application of the pyrrolidine scaffold extends to creating inhibitors for various pathological conditions. For instance, matrix metalloproteinases (MMPs), which are involved in numerous physiological and pathological processes, can be effectively targeted with pyrrolidine-based inhibitors. These compounds, classified into sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, have shown promising activity in inhibiting specific MMP subclasses, validating the pyrrolidine ring as an excellent scaffold for designing MMP inhibitors (Cheng et al., 2008).
properties
IUPAC Name |
(E)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(9-8-14-4-2-1-3-5-14)18-11-10-16(12-18)20-13-15-6-7-15/h1-5,8-9,15-16H,6-7,10-13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQBQSRUKDALTO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1COC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one |
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